![molecular formula C17H21N3O2 B5670042 N-{4-[6-(1-hydroxyethyl)pyridin-2-yl]phenyl}-N'-isopropylurea](/img/structure/B5670042.png)
N-{4-[6-(1-hydroxyethyl)pyridin-2-yl]phenyl}-N'-isopropylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[6-(1-hydroxyethyl)pyridin-2-yl]phenyl}-N'-isopropylurea is a chemical compound with potential interest in various fields of chemistry and materials science. The study and analysis of such compounds involve understanding their synthesis, molecular structure, reactivity, and physical and chemical properties.
Synthesis Analysis
The synthesis of related pyridine and pyrimidine derivatives often involves multi-step reactions, including condensations, nucleophilic substitutions, and catalytic processes. For example, the synthesis of polymer-bound pyridine derivatives showcases the complexity and the catalytic effects observed in reactions with phenyl isocyanate, highlighting the intricacies of synthesizing pyridine-based molecules (Storck & Mancke, 1985).
Molecular Structure Analysis
Structural analysis is crucial for understanding the behavior and reactivity of compounds. X-ray diffraction (XRD) analysis, as demonstrated in the study of pyrroledione-pyrroledion recyclization products, provides detailed insights into the molecular and crystal structure, essential for predicting the compound's chemical behavior (Silaichev et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving pyridine derivatives can lead to a variety of products, depending on the reactants and conditions. For instance, the formation of glutathione conjugates in vitro from a pyrimidine derivative underlines the potential reactivity and the formation of biologically relevant metabolites (Kalgutkar et al., 2011).
Physical Properties Analysis
The physical properties of such compounds, including solubility, thermal stability, and hydrophobicity, are critical for their potential application in materials science and pharmaceuticals. Research on polyimides derived from pyridine-containing monomers highlights the importance of these properties, showing high thermal stability and hydrophobicity, which are desirable for many applications (Huang et al., 2017).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with other compounds and potential for catalysis, is essential. The study on the modification of a PI3K inhibitor by replacing an acetamide group with an alkylurea moiety illustrates how chemical modifications can impact a compound's biological activity and toxicity, providing insights into the chemical properties relevant to pharmaceutical development (Wang et al., 2015).
properties
IUPAC Name |
1-[4-[6-(1-hydroxyethyl)pyridin-2-yl]phenyl]-3-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11(2)18-17(22)19-14-9-7-13(8-10-14)16-6-4-5-15(20-16)12(3)21/h4-12,21H,1-3H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEJEKMRTVNVMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=C(C=C1)C2=NC(=CC=C2)C(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.